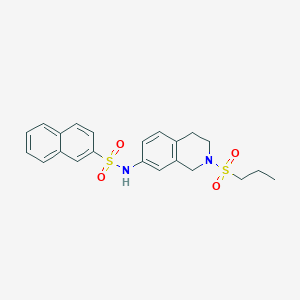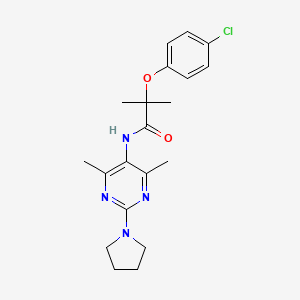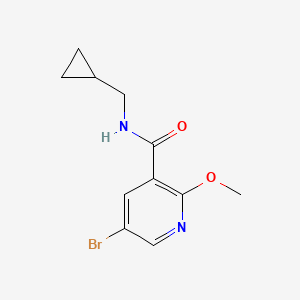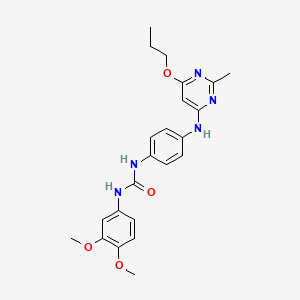![molecular formula C23H23ClN4O3S B2589935 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 946212-79-9](/img/structure/B2589935.png)
2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
BenchChem offers high-quality 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of Novel Compounds : This chemical has been used as a basis for synthesizing various novel compounds with potential biological activities. For instance, it has been employed in the creation of heterocyclic compounds like thiazolopyrimidines and triazines, which exhibit anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : Derivatives of this compound have been shown to possess antimicrobial activity. A study detailed the synthesis of thienopyrimidine linked rhodanine derivatives, which demonstrated significant antibacterial and antifungal potency (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Anticancer Activity : Certain analogues of this chemical, particularly those involving pyrimidine structures, have been investigated for their anticancer activities. The synthesis and evaluation of these compounds have provided insights into their potential as antitumor agents (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
Pharmacokinetics and Disposition
- Pharmacokinetics Studies : The thiouracil derivative of this compound, PF-06282999, has been studied for its pharmacokinetics and disposition across animals and humans. This research is crucial in understanding its potential for treating cardiovascular diseases and its elimination mechanisms (Dong et al., 2016).
Chemical Reactivity and Synthesis
Chemical Reactivity : The compound's derivatives have been used to investigate various chemical reactions, leading to the synthesis of diverse heterocyclic structures. These studies are significant in the field of organic chemistry and drug development (Farouk, Ibrahim, & El-Gohary, 2021).
Crystal Structure Analysis : Investigations into the crystal structures of related compounds have been conducted, providing valuable information on their molecular conformations and interactions. This research aids in understanding the compound's properties and potential applications (Subasri et al., 2016).
Eigenschaften
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c1-31-20-8-7-16(24)11-19(20)25-21(29)14-32-23-26-18-9-10-28(13-17(18)22(30)27-23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-14H2,1H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWKHDDCGCMVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)
![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2589853.png)

![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)



![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2589865.png)



![benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2589870.png)
